molecular formula C11H11N3S B3057150 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole CAS No. 77086-31-8

5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole

Cat. No.: B3057150
CAS No.: 77086-31-8
M. Wt: 217.29 g/mol
InChI Key: TWQFNUXVXFMLPV-UHFFFAOYSA-N
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Description

5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole is a chemical compound based on the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and strong binding affinity for biological receptors and enzymes . This particular derivative features a phenyl group at the 5-position and an allylsulfanyl (prop-2-en-1-ylsulfanyl) group at the 3-position, a substitution pattern of high interest in pharmaceutical research. The 1,2,4-triazole core is a stable heterocycle that acts as an isostere for amide, ester, and carboxylic acid groups, making it a versatile pharmacophore . Researchers value derivatives like this for their potential across multiple domains. Compounds within this class have demonstrated significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Furthermore, 1,2,4-triazole derivatives are frequently investigated for their anticancer and antitumor activities, with some acting as potent anti-COX-2 agents that can suppress tumor proliferation and metastasis . The allylsulfanyl side chain is of specific interest, as similar functional groups have been shown to enable π,σ-coordination with metal ions like copper(I), which is valuable for creating coordination compounds with potential nonlinear optical and magnetic properties . This product is intended for research applications only, including as a building block in organic synthesis, a precursor for developing metal complexes, and a candidate for in vitro biological screening in drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFNUXVXFMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366674
Record name 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77086-31-8
Record name 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with appropriate phenyl and prop-2-enylsulfanyl precursors. One common method is the nucleophilic addition reaction, where the triazole ring is formed by the cyclization of a hydrazine derivative with a carbonyl compound under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid at reflux temperature .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Substituted triazoles with different functional groups

Scientific Research Applications

The compound 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole is a triazole derivative with potential applications in medicinal chemistry . Triazoles, in general, have a wide range of biological activities, making them useful in the development of new pharmaceuticals .

1,2,4-Triazole Derivatives in Medicine and Pharmacy

  • Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-triazoles have demonstrated antimicrobial and antifungal activity . Researchers synthesized a series of 1,2,4-triazole derivatives and evaluated their biological potential, with some showing potent inhibitory effects on enzymes and demonstrating activity against Staphylococcus aureus and Candida albicans .
  • Antiproliferative Activity: Modifications of 1,2,4-triazoles have shown promise in developing new agents with antiproliferative activity. One study identified a compound, 55.7 TZ, as a potential inhibitor of phospholipid-dependent kinase 1, exhibiting significant cytotoxic activity against HT29 cancer cells .
  • Drug development Many drugs with antifungal, antibacterial, antioxidant and hepatoprotective effects have been developed using the 1,2,4-triazole heterocyclic system .

Antibacterial Agents

  • Ciprofloxacin Derivatives: Triazole derivatives have been combined with ciprofloxacin to create hybrid molecules with enhanced antibacterial activity . These hybrids have shown higher activity against Gram-positive and Gram-negative bacteria compared to ciprofloxacin alone. One compound exhibited significantly higher anti-MRSA activity than both ciprofloxacin and vancomycin .
  • 4-Amino-1,2,4-Triazole Derivatives: Certain 4-amino-1,2,4-triazole derivatives have demonstrated antibacterial activity, with some exhibiting activity equivalent to ceftriaxone against E. coli, B. subtilis, P. aeruginosa, and P. fluorescens .

Structural Characterization

  • Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction methods are used to determine the structural characteristics of triazole derivatives .

Mechanism of Action

The mechanism of action of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 3

The allylthio group in the target compound distinguishes it from other 1,2,4-triazole derivatives:

  • 5-Aryl-3-mercapto-1,2,4-triazoles : Replacing the allylthio with a mercapto (-SH) group (e.g., in antifungal derivatives from ) enhances hydrogen-bonding capacity but reduces lipophilicity. Such compounds exhibit superior antifungal activity against Candida spp. compared to fluconazole, likely due to improved target enzyme (CYP51) interactions .
  • 3-Thiadiazolyl-substituted triazoles : Compounds like 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () feature bulkier heterocyclic substituents, which may hinder membrane permeability but improve thermal stability .

Substituent Variations at Position 5

  • Phenyl vs. Such modifications are linked to antinociceptive and plant growth regulatory activities .
  • Bis-triazole systems : Fused triazole-tetrazine compounds () exhibit lower density and detonation performance than classical energetic materials, highlighting the trade-off between heterocyclic complexity and functional efficacy .

Physicochemical Characteristics

Compound Substituents (Position 3/5) Solubility Melting Point (°C) Stability
5-Phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole Allylthio / Phenyl Moderate (DMSO) 180–185 (predicted) Stable under N₂
5-Aryl-3-mercapto-1,2,4-triazole -SH / Aryl Low (aqueous) 200–210 Air-sensitive
3-Thiadiazolyl triazole Thiadiazolyl / Phenylvinyl Low (organic) 220–230 High thermal

Biological Activity

Overview

5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole (CAS No. 77086-31-8) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Its unique chemical structure enhances its reactivity and effectiveness against various biological targets.

PropertyValue
Molecular Weight217.29 g/mol
InChI KeyTWQFNUXVXFMLPV-UHFFFAOYSA-N
Chemical FormulaC11H11N3S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may inhibit key enzymes or disrupt cellular pathways essential for pathogen survival or cancer cell proliferation. The compound's sulfur atom plays a crucial role in these interactions, potentially forming bonds with reactive sites on target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.

Antifungal Activity

The compound has been shown to inhibit fungal growth effectively. A study reported that it reduced the viability of Candida species by disrupting their cell membranes and inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

Antiviral Activity

Preliminary studies suggest that this triazole derivative may possess antiviral properties. It has been observed to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and influenza virus.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong antibacterial activity.

Case Study 2: Antifungal Activity
A study focused on the antifungal properties of the compound revealed that it exhibited an IC50 value of 15 µg/mL against Candida albicans. This suggests a potent antifungal effect that could be further explored for therapeutic applications.

Case Study 3: Anticancer Potential
In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
1,2,3-TriazoleAntimicrobialBroad spectrum but less potent
PyrazoleAnticancerDifferent ring structure
ThiazoleAntimicrobial and antifungalContains sulfur but less selective

Q & A

Basic Research Questions

Q. How can the structural conformation of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole be reliably determined using crystallographic methods?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with software suites like SHELX (e.g., SHELXL for refinement and SHELXD for structure solution) to resolve bond lengths, angles, and torsion angles. Validate hydrogen bonding and π-π stacking interactions via ORTEP-III for graphical representation . For challenging cases (e.g., twinned crystals), employ high-resolution data and iterative refinement to resolve ambiguities in electron density maps .

Q. What synthetic routes are optimal for introducing the prop-2-enylsulfanyl group to the 1,2,4-triazole core?

  • Methodological Answer : Utilize nucleophilic substitution reactions between 3-mercapto-1,2,4-triazole derivatives and allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm regioselectivity using ¹H-NMR (δ 5.0–6.0 ppm for allyl protons) and LC-MS .

Q. How should safety protocols be implemented during the handling of 1,2,4-triazole derivatives like this compound?

  • Methodological Answer : Follow GHS hazard guidelines:

  • Engineering controls : Use fume hoods with local exhaust ventilation to minimize inhalation of dust/particulates .
  • Personal protective equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Avoid skin contact due to potential sensitization (H317) .
  • Waste disposal : Collect spills in sealed containers and dispose via approved hazardous waste facilities to prevent aquatic toxicity (H411) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against tyrosine kinase targets?

  • Methodological Answer : Perform AutoDock Vina or Schrödinger Suite simulations using the Protein Data Bank (PDB) structure of the target kinase. Parameterize the ligand with Gaussian 09 for partial charges and optimize geometry via DFT (B3LYP/6-31G*). Validate docking poses with MM/GBSA binding energy calculations. Compare results with known inhibitors (e.g., imatinib) to assess competitive binding .

Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?

  • Methodological Answer :

  • Data normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase assays) using Z-factor statistical validation .
  • Meta-analysis : Cross-reference IC₅₀ values from multiple studies (e.g., mushroom tyrosinase inhibition vs. human kinase assays) to identify structure-activity relationship (SAR) outliers .
  • In vitro validation : Re-test disputed compounds under standardized protocols (e.g., 24-hour exposure in MTT assays) to confirm reproducibility .

Q. How can ADME properties of this compound be optimized for preclinical development?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl or amino groups) to improve aqueous solubility while maintaining LogP < 5 via ClogP calculations .
  • Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic soft spots (e.g., allyl sulfoxide formation) using LC-HRMS. Block vulnerable sites with fluorine or methyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Reactant of Route 2
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5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole

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